molecular formula C7H5Cl2I B1448913 3,4-Dichloro-2-iodotoluene CAS No. 1803809-48-4

3,4-Dichloro-2-iodotoluene

Cat. No. B1448913
M. Wt: 286.92 g/mol
InChI Key: NPMLVYGEZWZGHI-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-iodotoluene is a chemical compound with the following properties:



  • IUPAC Name : 1,3-dichloro-2-iodo-5-methylbenzene

  • Molecular Formula : C~7~H~5~Cl~2~I

  • Molecular Weight : 286.93 g/mol

  • Physical Form : Solid

  • Storage Temperature : 2-8°C



Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-2-iodotoluene consists of a benzene ring substituted with chlorine and iodine atoms. The arrangement of these atoms determines its chemical properties and reactivity.



Chemical Reactions Analysis


  • Aryl Halide Reactions : As an aryl halide, it may undergo nucleophilic substitutions, such as SN~2~ or SN~Ar~ reactions.

  • Metal-Catalyzed Cross-Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) could be explored.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in available data.

  • Boiling Point : Not specified in available data.

  • Solubility : Solubility in various solvents (e.g., water, organic solvents) would impact its practical applications.


Safety And Hazards


  • Hazard Statements : It is classified as a Warning substance according to the Globally Harmonized System (GHS). Specific hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Statements : Handling precautions include avoiding inhalation, skin contact, and eye exposure. Proper protective equipment should be used.


Future Directions

Research on 3,4-Dichloro-2-iodotoluene should focus on:



  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Biological Activity : Investigate potential applications in medicine or materials science.

  • Environmental Impact : Assess its environmental fate and toxicity.


Please note that this analysis is based on available data, and further exploration through scientific literature is recommended for a deeper understanding of this compound.


properties

IUPAC Name

1,2-dichloro-3-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMLVYGEZWZGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-iodotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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